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Compound of Interest

Compound Name: Flavanone

Cat. No.: B1672756

A comparative analysis of flavanone content in different citrus varieties reveals significant
variations in the concentration and composition of these bioactive compounds across species
and cultivars. This guide provides a comprehensive overview for researchers, scientists, and
drug development professionals, summarizing quantitative data, detailing experimental
protocols, and visualizing the analytical workflow.

Comparative Flavanone Content in Citrus Varieties

Flavanones are the predominant class of flavonoids in citrus fruits, with hesperidin and
naringin being the most well-known for their health-promoting properties.[1] The type and
concentration of flavanones differ significantly among various citrus species. For instance,
sweet oranges (Citrus sinensis) and tangerines (Citrus reticulata) are rich in hesperidin, while
grapefruit (Citrus paradisi) is characterized by high levels of naringin, which contributes to its
bitter taste.[2][3][4] Lemons (Citrus limon) are a notable source of eriocitrin.[5]

The distribution of flavanones also varies within the fruit, with the peel, pith, and membranes
generally containing higher concentrations than the juice vesicles.[1][4][6] Factors such as fruit
maturity, growing conditions, and post-harvest handling can also influence flavanone content.

[7]L8]

The following table summarizes the flavanone content in various citrus fruits, compiled from
multiple analytical studies. All values are expressed in mg per 100g of the edible portion (fruit
or juice) and are presented as aglycones for consistency.
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Table 1: Comparative Flavanone Content in Different Citrus Varieties (mg/100g edible portion)

Total
. Flavanon o Other
Citrus Hesperidi o o L
) es Naringin Narirutin Eriocitrin Flavanon
Variety
(Summed es
Means)
Sweet
Orange (C. 17[2] 15[2] - Present[2] - Didymin
sinensis)
Tangerine/ .
) Neohesperi
Mandarin 0.54-0.65 7.66-15.3 ]
23-26.4[2] 19[2] - din,
(C. (peel)[4] (peel)[4] .
) Poncirin
reticulata)
Tangor 25[2] 15[2] - Present[2] -
Tangelo 30[2] Present Present Present -
Grapefruit Neohesperi
(C. 27[3][9] 3[3] 17[3] 5[3] - din,
paradisi) Poncirin[9]
913 mg/kg o
Lemon (C. 26 - 30[3] Present[3] ] Neoeriocitri
) - - DW (fruit)
limon) [9] [9] n[3]
[6]
Lime (C.
- 17 - 18[3] Present[3] Present[3]
aurantifolia - -
[°] [°] [°]
)
Sour Higher )
Neohesperi
Orange (C. than - Present[2] - - din(2]
in
aurantium) lemon[10]
Blood 78 - 143 37.0-93.0
Orange (pulp)[6] (pulp)[6]
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Note: Flavanone content can vary significantly based on the specific cultivar, maturity, and
analytical method used. The data presented is a compilation of mean values from various
sources for comparative purposes. Dashes indicate that the flavanone was not a major
component or data was not available in the cited sources.

Experimental Protocols

The quantification of flavanones in citrus varieties is predominantly carried out using High-
Performance Liquid Chromatography (HPLC). The following is a generalized protocol
synthesized from common methodologies described in the literature.[11][12]

1. Sample Preparation
 Fruit Fractionation: Separate the fruit into different parts (e.g., peel, pulp, seeds) as required.

e Homogenization: Homogenize a known weight of the fresh sample. For dried samples, grind
them into a fine powder.

o Extraction:

o Use a solvent system such as N,N-dimethylformamide, methanol, or an ethanol-water

mixture.[13]
o Employ techniques like sonication or Soxhlet extraction to enhance efficiency.

o The extraction is typically performed for a defined period (e.g., 1-2 hours) at a controlled

temperature.
e Filtration and Purification:
o Filter the extract to remove solid particles.

o The crude extract may be further purified using solid-phase extraction (SPE) to remove
interfering substances.

2. HPLC Analysis

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1672756?utm_src=pdf-body
https://www.benchchem.com/product/b1672756?utm_src=pdf-body
https://www.benchchem.com/product/b1672756?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10552686/
https://www.researchgate.net/publication/290805380_Determination_of_flavanone_glycosides_in_citrus_fruit_extracts_by_HPLC_using_an_RP_narrow-bore_column
https://www.researchgate.net/publication/263398834_Contents_of_Naringin_Hesperidin_and_Neohesperidin_in_Premature_Korean_Citrus_Fruits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode
array (PDA) detector is used.

e Column: Areversed-phase C18 column is commonly employed for the separation of
flavanones.[12]

o Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as:

o Solvent A: Water with a small percentage of an acid (e.g., formic acid or acetic acid) to
improve peak shape.

o Solvent B: Acetonitrile or methanol.
o The gradient program is optimized to achieve good separation of the target flavanones.

o Detection: The UV detector is set at a wavelength where flavanones exhibit maximum
absorbance, typically around 280 nm.

e Quantification:

o Prepare standard solutions of known concentrations for each flavanone to be quantified
(e.g., hesperidin, naringin, narirutin, eriocitrin).

o Generate a calibration curve by plotting the peak area against the concentration of the
standards.

o The concentration of each flavanone in the sample extract is determined by comparing its
peak area with the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of
flavanone content in citrus varieties.
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Workflow for citrus flavanone analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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